molecular formula C54H82N14O16S4 B1151381 α-Conotoxin BuIA

α-Conotoxin BuIA

Katalognummer: B1151381
Molekulargewicht: 1311.59 g/mol
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

α-Conotoxin BuIA has been identified within the venom of the marine snail Conus Bullatus. this compound is a potent blocker of neuronal nicotinic acetylcholine receptors with interesting selectivity properties among isoforms. In particular, it discriminates best rat α6-subunit containing neuronal AChR over α4-containing receptors with respective IC50 values of 0.25 nM for α6/α3β2 chimeras and 10 µM for α4β2. However, the level of discrimination is mainly β-isoform dependent because the kinetics of unblock are dependent on the β-subunit type. Neuronal AChRs containing β4 rather than β2 have a very slow off rate for this compound. This is true also for human AChRs. As a result, the IC50 values for α3β2 and α3β4 are, respectively, 5.7 nM and 27 nM and their Koff, respectively, 0.65 min-1 and 0.011 min-1. This compound  can thus be advantageously used to discriminate between a-isoforms and also between β2 and β4 isoforms.

Wissenschaftliche Forschungsanwendungen

Structural Dynamics and Activity

α-Conotoxins, including BuIA, target nicotinic acetylcholine receptors and are of significant interest due to their therapeutic potential. A study by Jin et al. (2007) revealed that α-conotoxin BuIA displays multiple conformations in solution, indicating a complex relationship between structure and activity at the receptor level (Jin et al., 2007).

Receptor Selectivity and Analgesia

BuIA's selectivity and potential in analgesia have been studied. Liu et al. (2019) found that analogues of BuIA maintained analgesic activities in various models, indicating its potential in pain management (Liu et al., 2019).

Novel Probe for nAChR Subtypes

Azam et al. (2005) identified this compound as a novel probe for distinguishing between neuronal nicotinic acetylcholine receptor (nAChR) subtypes, highlighting its potential in neurobiological research (Azam et al., 2005).

Impact of Disulfide Bonds

The role of disulfide bonds in α-conotoxins, including BuIA, was explored by Tabassum et al. (2017). They studied the impact of CI–CIII disulfide bond replacement on α-conotoxins' structure and activity, enhancing our understanding of their function at nAChRs (Tabassum et al., 2017).

Selectivity and nAChR Modulation

Azam et al. (2010) explored this compound[T5A;P6O], demonstrating its novel application in distinguishing between closely related nAChR subtypes, offering insight into receptor modulation (Azam et al., 2010).

Unbinding Pathways and Binding Kinetics

Yu et al. (2012) investigated the unbinding process of α-conotoxin ImI from nAChR, providing insights into binding kinetics, which can aid in α-conotoxins development as drugs (Yu et al., 2012).

High-Throughput Structure-Activity Studies

The optimization of α-conotoxins' synthesis for high-throughput studies was addressed by Gyanda et al. (2013), paving the way for rapid identification of active compounds in pharmacological screenings (Gyanda et al., 2013).

Synthetic α-Conotoxin Analogs

Armishaw (2010) reviewed the design of synthetic α-conotoxin analogs, highlighting their importance in studying nAChRs and developing novel therapeutics (Armishaw, 2010).

Antagonistic Mechanism

Wei et al. (2021) explored the antagonistic mechanism of this compound toward the human α3β2 nAChR, offering critical insights for drug development (Wei et al., 2021).

Binding Affinities and α-Conotoxin Unbinding

Yu et al. (2016) used umbrella sampling to study α-conotoxin unbinding, providing valuable data for designing more potent α-conotoxin analogs (Yu et al., 2016).

Enhanced Biological Stability of α-Conotoxins

Banerjee et al. (2013) described methods to enhance the stability of α-conotoxins, crucial for their use as therapeutic agents (Banerjee et al., 2013).

Competitive Antagonist for LPAR6

Younis and Rashid (2017) identified this compound as a potential antagonist for LPAR6, suggesting its role in novel therapeutic targets for cancer treatment (Younis & Rashid, 2017).

Eigenschaften

Molekularformel

C54H82N14O16S4

Molekulargewicht

1311.59 g/mol

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.